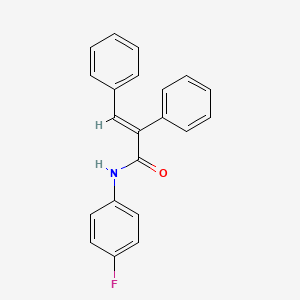

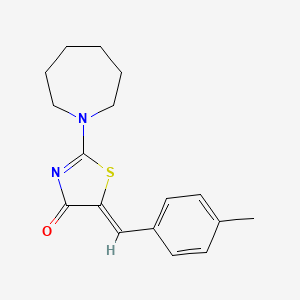

![molecular formula C16H17ClN2O2S B5728766 2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)

2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a chemical compound that belongs to the class of drugs called thienopyridines. This compound is commonly known as clopidogrel and is used as an antiplatelet medication to prevent blood clots in patients with heart disease, stroke, and peripheral vascular disease. Clopidogrel is a prodrug that requires activation by enzymes in the liver to exert its therapeutic effect.

Wirkmechanismus

Clopidogrel exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on platelets, which inhibits their activation and aggregation. This prevents the formation of blood clots and reduces the risk of cardiovascular events such as heart attack and stroke.

Biochemical and Physiological Effects:

Clopidogrel has been shown to reduce the risk of cardiovascular events in patients with a history of heart disease, stroke, and peripheral vascular disease. It has also been shown to reduce the risk of stent thrombosis in patients undergoing percutaneous coronary intervention. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing surgery or those with a history of gastrointestinal bleeding.

Vorteile Und Einschränkungen Für Laborexperimente

Clopidogrel is a widely used antiplatelet medication and has been extensively studied in clinical trials. Its mechanism of action is well understood, and it is relatively easy to administer in laboratory settings. However, its use is limited by its potential for causing bleeding, which can be a confounding factor in experimental studies.

Zukünftige Richtungen

Future research on clopidogrel may focus on identifying patient populations that would benefit the most from its use, as well as investigating its potential use in other disease states such as cancer. Additionally, research may focus on developing new antiplatelet medications that have a similar mechanism of action but with fewer side effects. Finally, research may investigate the role of platelet activation in other disease states beyond cardiovascular disease and cancer.

Synthesemethoden

The synthesis of clopidogrel involves the reaction of 2-chloroacetophenone with ethyl acetoacetate to form 2-(2-oxoethyl)phenyl 2-chloroacetate. This intermediate is then reacted with thioacetic acid to form 2-(2-oxoethyl)phenyl 2-(methylthio)acetate. The final step involves the reaction of this intermediate with 4-chlorobenzoyl chloride to form clopidogrel.

Wissenschaftliche Forschungsanwendungen

Clopidogrel has been extensively studied for its therapeutic use in preventing blood clots in patients with cardiovascular disease. Research has also been conducted to investigate the potential use of clopidogrel in other disease states, such as cancer, where platelet activation plays a role in tumor growth and metastasis. Studies have shown that clopidogrel may have anti-tumor effects by inhibiting platelet activation and reducing the release of growth factors that promote tumor growth.

Eigenschaften

IUPAC Name |

2-[[2-(4-chlorophenyl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c1-3-12-9(2)22-16(14(12)15(18)21)19-13(20)8-10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRXSPXOXIQGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Chlorophenyl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)

![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)

![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)

![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)

![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)